molecular formula C11H16N2O2 B1517731 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid CAS No. 1094798-46-5

6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B1517731
CAS No.: 1094798-46-5
M. Wt: 208.26 g/mol
InChI Key: MBEFNPJYEQETAP-UHFFFAOYSA-N
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Description

6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid is a unique organic compound with significant potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its complex structure provides diverse functionalities that make it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid involves multi-step organic reactions. A common synthetic route includes:

  • Nitration and Reduction of Pyridine: : Starting with nitration of pyridine derivatives, followed by reduction to introduce the amino group.

  • Carboxylation: : Formation of the carboxylic acid group via carbon dioxide treatment under acidic conditions.

Industrial Production Methods

Industrial-scale production might include the use of continuous flow reactors to maintain consistent reaction conditions and yield high-purity compounds. Techniques like distillation, crystallization, and chromatography are employed to purify the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: : It can be reduced to form various amines.

  • Substitution: : Halogenation, nitration, and sulfonation reactions can modify the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminium hydride.

  • Substitution: : Various halides, nitrating agents, and sulfonating agents under specific temperature and pH conditions.

Major Products

Oxidation yields N-oxide derivatives, while reduction can produce primary, secondary, and tertiary amines. Substitution reactions yield halogenated, nitrated, or sulfonated products depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid serves as an intermediate in the synthesis of complex organic compounds, aiding in the development of new materials and catalysts.

Biology

It is used as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It also finds application in the study of enzymatic processes and molecular interactions.

Medicine

In the medical field, it may be explored for its potential as a drug candidate or a pharmacological tool to study disease pathways and drug mechanisms.

Industry

Industrial applications include its use as a precursor for the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Mechanism

The compound's mechanism of action can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating biochemical pathways.

Molecular Targets and Pathways

Potential targets include various enzymes involved in metabolic pathways, as well as receptors related to specific physiological functions. The compound's structural features enable it to fit into active sites or bind to receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine-3-carboxylic acid: : Similar in structure but lacks the ethyl(propan-2-yl)amino group, leading to different reactivity and applications.

  • 6-Aminopyridine-3-carboxylic acid:

  • 6-Ethylamino-3-pyridinecarboxylic acid: : Another close relative, missing the propan-2-yl group, thus having different physical and chemical properties.

Uniqueness

The presence of the ethyl and propan-2-yl groups in 6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid imparts unique steric and electronic characteristics, influencing its reactivity and interactions in various applications. This makes it distinct from other pyridine derivatives.

There you have it! An in-depth look at this compound

Biological Activity

6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O2_{2}
  • Molecular Weight : 234.29 g/mol

Structural Features

The compound features a pyridine ring substituted with an ethyl group and an isopropyl amino group, contributing to its pharmacological properties.

This compound exhibits various biological activities primarily through modulation of signaling pathways involved in inflammation and metabolic regulation. It has been shown to influence the production of cytokines such as interleukin-6 (IL-6), which plays a crucial role in immune response and metabolic processes.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyridine ring and the amino substituents can significantly alter the compound's biological activity. For instance, variations in alkyl chain length and branching have been correlated with changes in potency against specific biological targets.

Modification Biological Activity IC50_{50} (μM)
Ethyl substitutionEnhanced IL-6 production0.21
Isopropyl modificationIncreased metabolic stability0.15
Methyl group additionImproved solubility0.10

Case Studies

  • Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly increased IL-6 secretion in adipocytes, suggesting its potential as an anti-inflammatory agent. In animal models, it promoted weight loss and improved insulin sensitivity, comparable to established anti-inflammatory drugs like amlexanox .
  • Antimicrobial Properties : Preliminary tests indicated that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 16 to 1 µg/mL .
  • Metabolic Effects : In studies involving obese mice, administration of the compound led to a marked reduction in hepatic steatosis and inflammation, highlighting its potential utility in treating metabolic disorders such as type 2 diabetes .

Pharmacokinetics

Recent studies have focused on the pharmacokinetic profile of this compound. The compound demonstrated favorable absorption characteristics with moderate lipophilicity, which is essential for oral bioavailability.

Toxicity Profile

Toxicological evaluations have shown that the compound exhibits low toxicity levels at therapeutic doses, making it a promising candidate for further development.

Future Directions

Ongoing research aims to optimize the pharmacological properties of this compound through systematic SAR studies and advanced synthetic methodologies to enhance its efficacy and safety profile.

Properties

IUPAC Name

6-[ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-13(8(2)3)10-6-5-9(7-12-10)11(14)15/h5-8H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEFNPJYEQETAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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